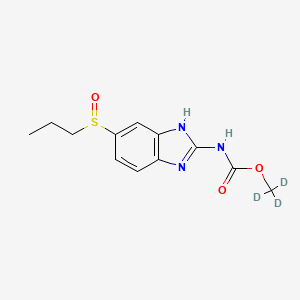
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 is a labeled compound used in various scientific research applications. It is a deuterated form of 2-Hydroxy-17ß-estradiol, where five hydrogen atoms are replaced with deuterium. This compound is known for its high purity and is often used in studies involving hormone metabolism and receptor interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 typically involves the deuteration of 2-Hydroxy-17ß-estradiolThis can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterated compound, and advanced purification techniques are employed to achieve the desired quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of estrone derivatives, while reduction can yield various estradiol analogs .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in studies involving hormone metabolism and receptor interactions.
Biology: Employed in research on the biological effects of estradiol and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estradiol in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting hormone-related conditions.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 involves its interaction with estrogen receptors in the body. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the molecule enhance its stability and allow for precise tracking in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 include:
2-Hydroxyestrone: Another metabolite of estradiol with similar biological activity.
2-Methoxyestradiol: A derivative of estradiol with distinct pharmacological properties.
4-Hydroxyestradiol: Another hydroxylated form of estradiol with unique biological effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research involving hormone metabolism and receptor interactions .
Eigenschaften
CAS-Nummer |
221093-33-0 |
|---|---|
Molekularformel |
C18H19O3D5 |
Molekulargewicht |
293.42 |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D |
InChI-Schlüssel |
DILDHNKDVHLEQB-MLEVBVPTSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |
Siedepunkt |
481.5±45.0 °C at 760 mmHg |
Dichte |
1.2±0.1 g/cm3 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
362-05-0 (unlabelled) |
Synonyme |
SCHEMBL4095308; Estra-1,3,5(10)-triene-1,4,16,16,17-d5-2,3,17-triol,(17b)- |
Tag |
Estradiol Impurities |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



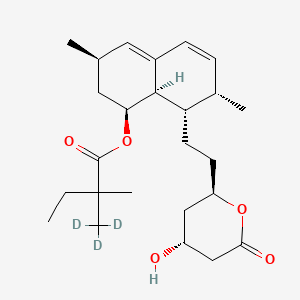
![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)
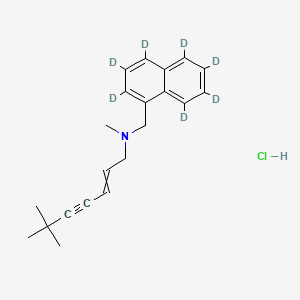
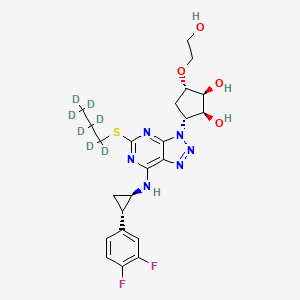
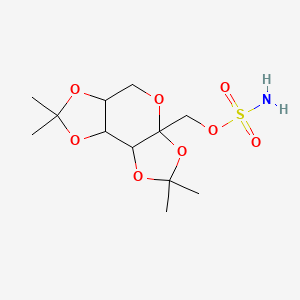
![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
